molecular formula C40H84Sn B14611505 Tetrakis(decyl)stannane CAS No. 59048-29-2

Tetrakis(decyl)stannane

Cat. No.: B14611505
CAS No.: 59048-29-2
M. Wt: 683.8 g/mol
InChI Key: RVSLWJRMGXTEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(decyl)stannane is an organotin compound characterized by the presence of four decyl groups attached to a central tin atom. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(decyl)stannane can be synthesized through the reaction of decylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows:

SnCl4+4C10H21MgBrSn(C10H21)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_{10}\text{H}_{21}\text{MgBr} \rightarrow \text{Sn(C}_{10}\text{H}_{21})_4 + 4 \text{MgBrCl} SnCl4​+4C10​H21​MgBr→Sn(C10​H21​)4​+4MgBrCl

This reaction is carried out under an inert atmosphere to prevent the oxidation of the organotin compound. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and high yields.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(decyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The decyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and decyl alcohols.

    Reduction: Lower oxidation state tin compounds and decyl radicals.

    Substitution: Various organotin compounds with different organic groups.

Scientific Research Applications

Tetrakis(decyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrakis(decyl)stannane involves the interaction of the tin atom with various molecular targets. In the Stille coupling reaction, the tin atom facilitates the transfer of organic groups between molecules, enabling the formation of new carbon-carbon bonds. The reaction proceeds through a palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(butyl)stannane
  • Tetrakis(phenyl)stannane
  • Tetrakis(methyl)stannane

Uniqueness

Tetrakis(decyl)stannane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. The longer decyl groups provide increased hydrophobicity and steric bulk, which can influence the reactivity and solubility of the compound.

Conclusion

This compound is a versatile organotin compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing research in multiple fields.

Properties

CAS No.

59048-29-2

Molecular Formula

C40H84Sn

Molecular Weight

683.8 g/mol

IUPAC Name

tetrakis-decylstannane

InChI

InChI=1S/4C10H21.Sn/c4*1-3-5-7-9-10-8-6-4-2;/h4*1,3-10H2,2H3;

InChI Key

RVSLWJRMGXTEMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Sn](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.